methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Description
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic chromene derivative characterized by a benzodioxin moiety and a methyl propanoate ester group. Its molecular formula is C₂₁H₁₈O₇, with an average molecular weight of 382.36–382.373 g/mol . The compound is identified by CAS number 227094-78-2 and MDL number MFCD01081757, with synonyms including variations in nomenclature for the benzodioxin and chromen substituents . Structurally, it features a 4-oxo-4H-chromen core substituted at position 3 with a 2,3-dihydro-1,4-benzodioxin group and at position 7 with a methyl propanoate ether linkage.
Properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12(21(23)24-2)28-14-4-5-15-18(10-14)27-11-16(20(15)22)13-3-6-17-19(9-13)26-8-7-25-17/h3-6,9-12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMAWBNJPJCWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation.
Mode of Action
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes This means that it binds to these enzymes and reduces their activity
Biological Activity
Methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate (CAS Number: 180077-43-4) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzodioxin moiety and a chromenyl group. Its structural formula is represented as follows:
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of this compound against key enzymes associated with diabetes and neurodegenerative diseases.
Key Findings:
- α-glucosidase Inhibition : The compound exhibited significant inhibition of α-glucosidase, which is crucial for carbohydrate metabolism and has implications for Type 2 Diabetes Mellitus (T2DM) management. The inhibition was quantified with an IC50 value indicating effective concentration for half-maximal inhibition.
- Acetylcholinesterase Inhibition : The compound also showed promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in cognitive enhancement or neuroprotection.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that while the compound exhibits some antibacterial activity, further optimization may be necessary to enhance its efficacy against resistant strains.
Case Studies
A notable study investigated the effects of this compound on cellular models:
- Caco-2 Cell Viability : Treatment with the compound resulted in a significant reduction in cell viability (39.8% compared to control), indicating potential cytotoxic effects at higher concentrations.
- Neuroprotective Effects : In models of neurodegeneration, the compound's ability to inhibit acetylcholinesterase was correlated with improved cognitive function markers.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed comparison with compounds sharing structural or functional similarities, based on molecular data, substituent effects, and synthesis approaches.
Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate
- Molecular Formula : C₂₀H₁₆O₇
- Molecular Weight : ~376.34 g/mol
- Key Differences: Replaces the propanoate group with an acetate (shorter carbon chain: –OCH₂COOCH₃ vs. –OCH(CH₃)COOCH₃). Reduced steric bulk may enhance solubility in polar solvents compared to the target compound .
- Implications: Lower molecular weight and altered lipophilicity could influence pharmacokinetic properties, though experimental data are absent. Synthetically, acetate esters often require milder esterification conditions than propanoates.
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] Propanoate
- Molecular Formula : C₂₃H₂₀O₇
- Molecular Weight : ~408.40 g/mol
- Key Differences: Incorporates an ethyl group at position 2 of the chromen ring, increasing steric hindrance. Propanoate ester is retained but attached to a more substituted chromen core .
- Implications :
- Ethyl substitution may reduce rotational freedom and alter binding interactions in biological systems.
- Higher molecular weight could decrease solubility but enhance membrane permeability.
Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate
- Molecular Formula: Not explicitly stated (evidence suggests inclusion of isoquinoline and amino groups).
- Key Differences: Replaces the chromen-4-one core with an isoquinoline scaffold. Introduces an amide linkage (–NHCO–) to the benzodioxin moiety .
- Isoquinoline’s aromatic system may confer distinct electronic properties compared to chromen-4-one.
Methyl (S)-3-(Dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-Methoxy-3-methyl-4-phenylchroman-2-yl)propanoate
- Molecular Formula : C₃₃H₃₈O₅Si
- Molecular Weight : ~567.74 g/mol
- Key Differences :
- Implications :
- Chroman’s saturated ring reduces conjugation, altering UV absorption and redox properties.
- Silyl groups are often used to modulate metabolic stability in drug design.
Structural and Physicochemical Analysis
Table 1: Comparative Molecular Data
Key Observations:
- Solubility: Acetate derivatives (e.g., ) may exhibit higher aqueous solubility than propanoates due to reduced hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
